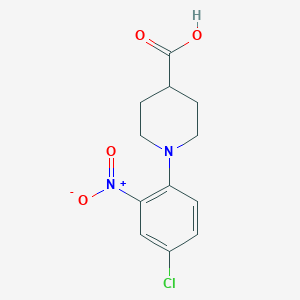

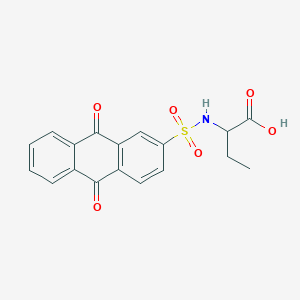

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

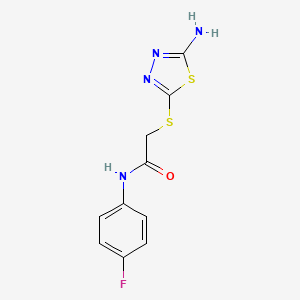

“2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid” is a chemical compound. It is related to 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide was achieved by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the linear formula of 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid is C14H8O5S . The molecular weight of “this compound” is 373.38.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For instance, the functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . The use of groups that can direct the reaction to occur at a specific C-H bond has been demonstrated .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the molecular weight of 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid is 288.28 . The molecular weight of “this compound” is 373.38.Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of compounds related to 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid involves palladium-catalyzed coupling processes, leading to the formation of symmetric 9,10-dialkyl substituted anthracenes. These compounds, upon conversion to their sulfonic and carboxylic acid derivatives, exhibit enhanced water solubility, indicating the utility of such reactions in producing novel anthracene-based compounds with potential applications in material science and organic chemistry (Bu-bing Zeng & S. King, 2002). Additionally, the study of anthracene sulfonation reactions highlights the complex pathways and product diversity that can arise, offering insights into the design and functionalization of anthracene derivatives for various scientific applications (F. V. D. Griendt & H. Cerfontain, 1979).

Photocatalysis and Photooxidation

The roles of anthracene derivatives in photocatalysis and photooxidation have been explored through the comparison of photosensitizers like 9,10-dicyanoanthracene (DCA) and benzophenone (BzO) for the photooxidation of sulfides and disulfides. These studies reveal the efficiency of such compounds in generating sulfoxides and highlight the potential of anthracene-based materials in environmental and synthetic applications (S. Lacombe et al., 2002).

Molecular Structure Analysis

Research into the molecular structures of sodium anthraquinone sulfonate derivatives, including those related to this compound, has been conducted using single-crystal X-ray diffraction. These studies provide valuable information on the effects of sulfonate substitution on the electrochemical and photochemical behaviors of anthraquinone derivatives, which could inform their use in a range of scientific and industrial applications (E. Gamag, Bm Peake, & J. Simpson, 1993).

Environmental Applications

Anthracene derivatives have been investigated for their role in the biotransformation of dyes, such as Acid Blue 62, using laccases. This research provides insights into the mechanisms of dye degradation and highlights the potential of anthracene-based compounds in the development of environmentally friendly processes for the treatment of dye-contaminated water (L. Pereira et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of research involving similar compounds are promising. For instance, the functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy . This could be an environmentally benign approach and thus a green science .

Propriétés

IUPAC Name |

2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6S/c1-2-15(18(22)23)19-26(24,25)10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h3-9,15,19H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPETWCDAVZXYBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B2940591.png)

![2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol](/img/structure/B2940595.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)

![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)

![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)